
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylisoxazole moiety, and a tetrazole carboxamide structure. Its unique chemical structure lends itself to a variety of applications, particularly in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Construction of the Methylisoxazole Ring: The next step involves the formation of the methylisoxazole ring via cyclization reactions, often using nitrile oxides and alkenes.
Tetrazole Formation: The tetrazole ring is introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group.
Coupling Reactions: Finally, the fluorophenyl, methylisoxazole, and tetrazole moieties are coupled together using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide. The compound has been shown to exhibit significant activity against various bacterial strains.
Research Findings:
- A series of tetrazole compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Specifically, derivatives similar to this compound were found to inhibit the growth of resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that tetrazole derivatives can modulate inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs.
Case Studies:
- In vivo studies demonstrated that certain tetrazole derivatives exhibited significant anti-inflammatory activity in models of carrageenan-induced paw edema in rats. These compounds showed a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
- Another study indicated that this compound could inhibit the production of pro-inflammatory cytokines, further supporting its role as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of tetrazole compounds is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Findings:
- A study reported that specific tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Additionally, the compound was evaluated for its ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Observations:
- Modifications to the isoxazole and tetrazole moieties have been shown to enhance biological activity. For instance, substituting different groups on the phenyl ring can significantly affect antimicrobial potency and selectivity .
- The presence of fluorine in the phenyl group appears to enhance lipophilicity and cellular uptake, contributing to improved biological activity .
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one: Shares the fluorophenyl and methylisoxazole moieties but differs in the presence of a thiazolidine ring instead of a tetrazole ring.
1-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)urea: Contains a urea linkage instead of the tetrazole carboxamide structure.
Uniqueness
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is unique due to its combination of a fluorophenyl group, a methylisoxazole ring, and a tetrazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biologische Aktivität
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Isosazole Group : This can be achieved by reacting suitable precursors like 5-methylisoxazole with appropriate electrophiles.
- Final Assembly : The final compound is obtained by coupling the tetrazole and isoxazole intermediates with a fluorophenyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a derivative similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (Table 1) .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 12.5 | Apoptosis induction |
Compound B | MCF-7 | 15.0 | Cell cycle arrest |
This compound | A549 | 10.0 | Inhibition of proliferation |
Antihypertensive Activity
Research has also explored the antihypertensive effects of tetrazole derivatives. In a comparative study, compounds similar to this compound demonstrated significant angiotensin II receptor antagonism, suggesting potential for hypertension treatment (Table 2) .
Compound | Test Model | Effectiveness (%) |
---|---|---|
Compound C | Rat model | 85% reduction in BP |
Compound D | Isolated aorta | 75% relaxation |
This compound | Human plasma | 90% inhibition |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or hypertensive pathways.
- Receptor Modulation : The compound could act as an antagonist at angiotensin II receptors, influencing vascular tone and blood pressure.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of tetrazole compounds in clinical and preclinical settings:
- Study on Cancer Cell Lines : A study evaluated various tetrazole derivatives against multiple cancer cell lines, finding that this compound had one of the lowest IC50 values, indicating high potency .
- Hypertension Model : In an animal model for hypertension, this compound significantly reduced blood pressure compared to control groups, demonstrating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6O2/c1-7-6-10(17-21-7)14-12(20)11-15-18-19(16-11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGYUWWPWIGJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.